3-Cyano-6-cyclopropyl-N-methyl-N-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]-2-methylsulfanylpyridine-4-carboxamide
Description
The compound 3-Cyano-6-cyclopropyl-N-methyl-N-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]-2-methylsulfanylpyridine-4-carboxamide is a structurally complex pyridine derivative with multiple functional groups, including a cyano group, cyclopropyl substituents, a methylsulfanyl moiety, and a carboxamide linkage.
Properties
IUPAC Name |
3-cyano-6-cyclopropyl-N-methyl-N-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]-2-methylsulfanylpyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-12-8-15(12)19-7-6-14(26-19)11-24(2)21(25)16-9-18(13-4-5-13)23-20(27-3)17(16)10-22/h6-7,9,12-13,15H,4-5,8,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXYUZFSARYKCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=CC=C(O2)CN(C)C(=O)C3=CC(=NC(=C3C#N)SC)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-Cyano-6-cyclopropyl-N-methyl-N-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]-2-methylsulfanylpyridine-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is with a molecular weight of approximately 342.44 g/mol. The compound features a pyridine ring, cyano group, cyclopropyl moiety, and a furan derivative, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N2O2S |
| Molecular Weight | 342.44 g/mol |
| CAS Number | 1553897-85-0 |
| Boiling Point | Not available |
| Solubility | Not specified |
Research indicates that 3-Cyano-6-cyclopropyl-N-methyl-N-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]-2-methylsulfanylpyridine-4-carboxamide may interact with various biological pathways:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of nucleotides and amino acids.
- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing neuronal signaling and synaptic plasticity.
Pharmacological Effects
Preliminary studies have suggested several pharmacological effects:
- Anti-inflammatory Activity : The compound exhibits properties that may reduce inflammation, making it a candidate for treating inflammatory diseases.
- Antimicrobial Properties : In vitro studies have indicated effectiveness against certain bacterial strains, suggesting potential use as an antimicrobial agent.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : Research published in Journal of Medicinal Chemistry demonstrated that the compound inhibited the growth of various cancer cell lines, indicating potential anticancer properties .
- Animal Models : A study conducted on mice showed that administration of the compound resulted in reduced tumor size in xenograft models, supporting its role in cancer therapy .
- Toxicology Reports : Toxicity assessments revealed moderate toxicity levels at high doses but no significant adverse effects at therapeutic doses, indicating a favorable safety profile .
Table 2: Summary of Biological Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on functional groups and synthetic strategies:
Table 1: Key Structural Features and Analogues
Key Observations:
Carboxamide Linkages : The target compound shares a carboxamide group with the fluorophenyl derivative reported in , which is critical for hydrogen-bonding interactions in protein-ligand complexes. However, the absence of hydroxyl or fluorophenyl substituents in the target compound may reduce its polarity and solubility compared to the analog in .
Cyclopropyl vs. Fluorophenyl Groups : Cyclopropyl substituents (as in the target compound) are sterically bulky and enhance metabolic stability, whereas fluorophenyl groups (as in and ) improve bioavailability and binding affinity through hydrophobic and electrostatic interactions .
Synthetic Complexity: The target compound’s cyclopropane-functionalized furan and pyridine rings suggest multi-step synthesis involving cyclopropanation and cross-coupling reactions, akin to the methods described for furopyridine derivatives in .
Research Findings and Limitations
- Structural comparisons with analogs (e.g., ) are thus speculative.
- Biological Activity: No pharmacological or biochemical data are available to compare the target compound’s efficacy, selectivity, or toxicity with related molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
